![molecular formula C9H18ClNO2 B13788595 Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride CAS No. 93919-29-0](/img/structure/B13788595.png)
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.70 g/mol . It is known for its unique structure, which includes a trimethylammonium group and an acryloyloxy group. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride typically involves the reaction of trimethylamine with an acryloyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a labeling agent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride involves its interaction with molecular targets through its functional groups. The trimethylammonium group can interact with negatively charged sites on biomolecules, while the acryloyloxy group can undergo polymerization reactions. These interactions enable the compound to exert its effects in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl-2-[(1-oxoallyl)oxy]ethylammonium chloride
- Trimethyl-2-[(1-oxoallyl)oxy]butylammonium chloride
- Trimethyl-2-[(1-oxoallyl)oxy]hexylammonium chloride
Uniqueness
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its balance of hydrophilic and hydrophobic characteristics makes it particularly useful in applications requiring amphiphilic behavior.
Propriétés
Numéro CAS |
93919-29-0 |
|---|---|
Formule moléculaire |
C9H18ClNO2 |
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
trimethyl(2-prop-2-enoyloxypropyl)azanium;chloride |
InChI |
InChI=1S/C9H18NO2.ClH/c1-6-9(11)12-8(2)7-10(3,4)5;/h6,8H,1,7H2,2-5H3;1H/q+1;/p-1 |
Clé InChI |
SFLBDBJLRVHQLY-UHFFFAOYSA-M |
SMILES canonique |
CC(C[N+](C)(C)C)OC(=O)C=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


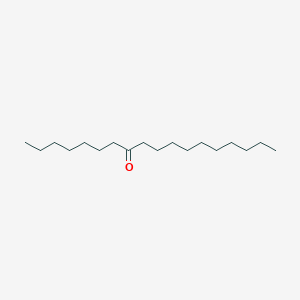

![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)

![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)
![2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine](/img/structure/B13788548.png)

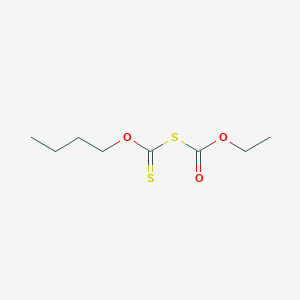
![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)
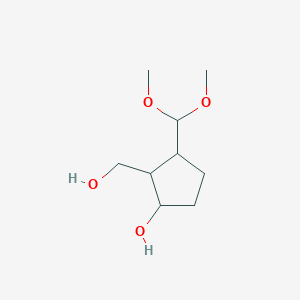
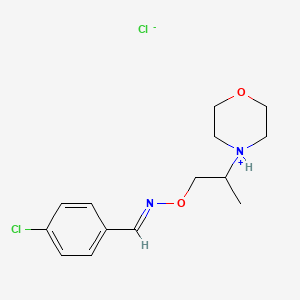
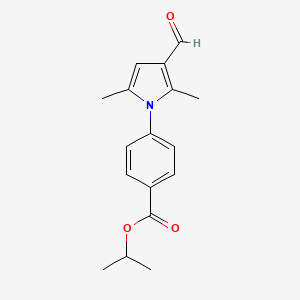
![Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)
